molecular formula C19H21N5O2S B2522273 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 894062-19-2

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2522273
CAS No.: 894062-19-2
M. Wt: 383.47
InChI Key: KHSBGMVRNHATHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with pivotal roles in cellular signaling, particularly the Wnt/β-catenin pathway . This compound has emerged as a critical pharmacological tool for dissecting the complex pathophysiology of neurodegenerative disorders, as inhibition of GSK-3β has been demonstrated to reduce hyperphosphorylation of tau protein, a key driver in the formation of neurofibrillary tangles in Alzheimer's disease models . Beyond neuroscience, its research value extends to oncology, where GSK-3β activity is implicated in tumor progression and therapy resistance; this inhibitor allows researchers to probe mechanisms of apoptosis and cell proliferation in various cancer cell lines. The compound's specific [1,2,4]triazolo[4,3-b]pyridazine core structure is engineered for high kinase selectivity and favorable physicochemical properties, making it a superior candidate for in vitro and in vivo research applications aimed at validating GSK-3β as a therapeutic target. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-26-15-7-5-6-14(12-15)16-8-9-17-20-21-19(24(17)22-16)27-13-18(25)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSBGMVRNHATHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide or a similar derivative in a nucleophilic substitution reaction.

    Attachment of the Piperidinyl Ethanone Moiety: This can be done through a thiolation reaction, where the triazolopyridazine core is reacted with a piperidinyl ethanone derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidinyl ethanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core may bind to active sites, modulating the activity of these targets and leading to various biological effects. The methoxyphenyl group and piperidinyl ethanone moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Triazolopyridazine Derivatives

  • AZD5153: A bivalent BET inhibitor with a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methoxy group and a piperidine-linked phenoxyethyl chain. It exhibits nanomolar potency against BRD4 and robust pharmacokinetics (PK) due to optimized substituents .
  • Target Compound: Shares the triazolopyridazine core but replaces the phenoxyethyl chain with a thio-ethanone-piperidine group. This substitution may alter binding kinetics or selectivity compared to AZD5153.

Triazolo-Thiadiazinone Derivatives

  • Compound 6 (): Contains a triazolo[3,4-b][1,3,4]thiadiazinone fused system with a 4-methoxyphenyl group. Unlike the target compound, its core lacks the pyridazine ring, which reduces structural similarity. However, the methoxyphenyl substituent suggests shared electronic effects that could influence aromatic interactions in target binding .

Substituent Effects

Methoxyphenyl Groups

  • AZD5153 : The 3-methoxy group enhances BRD4 binding by participating in hydrophobic interactions within the acetyl-lysine binding pocket .
  • Compound 6 (): The 4-methoxyphenyl group may contribute to π-π stacking but lacks direct evidence of bromodomain activity .

Piperidine/Piperazine Moieties

  • AZD5153 : A piperazine-derived chain improves solubility and PK properties .

Thioether vs. Ether/Amino Linkages

  • Compound in : Features a trifluoromethylbenzyl-sulfanyl group, which increases metabolic stability compared to ethers .
  • Target Compound : The thioether linkage could enhance stability but may reduce polarity compared to oxygen-based linkages in AZD5153.

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxyphenyl, thioether-piperidinone Hypothesized BET inhibition N/A
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxy, phenoxyethyl-piperazine BRD4 inhibitor (IC50 < 10 nM)
Compound 6 () Triazolo-thiadiazinone 4-Methoxyphenyl, triazolo-thiadiazinone Synthetic intermediate
Compound [1,2,4]Triazolo[3,2-b]thiazole Trifluoromethylbenzyl-sulfanyl Supplier-listed, no activity data

Research Findings and Implications

  • Structural Optimization: The target compound’s thioether-piperidinone group may balance metabolic stability and solubility, but its shorter chain length compared to AZD5153 could limit cellular uptake .
  • Methoxyphenyl Positioning : The 3-methoxy group’s orientation (para vs. meta) in the target compound vs. AZD5153 may differentially modulate target binding affinity.
  • Synthetic Feasibility : demonstrates methodologies for introducing methoxyphenyl and thioether groups, which could guide synthesis of the target compound .

Biological Activity

The compound 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a novel synthetic derivative belonging to the class of triazolo-pyridazine compounds. This article explores its biological activity based on recent research findings, focusing on its pharmacological potential and mechanisms of action.

Structural Overview

The compound features a complex structure that includes:

  • A triazolo-pyridazine core , which is known for its diverse biological activities.
  • A methoxyphenyl group , which enhances lipophilicity and biological interactions.
  • A piperidine moiety , contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzymatic Interactions : The nitrogen atoms in the triazole ring can coordinate with metal ions in enzymatic active sites, particularly affecting cytochrome P450 enzymes involved in drug metabolism.
  • Receptor Binding : The phenyl and piperidine groups may facilitate binding to specific receptors or enzymes, influencing pathways related to inflammation, cancer proliferation, and microbial resistance .

Antimicrobial Activity

Research indicates that derivatives of the triazolo-pyridazine scaffold exhibit significant antimicrobial properties. In particular:

  • Antitubercular Activity : Some studies have demonstrated that related compounds show promising results against Mycobacterium tuberculosis, with IC50 values as low as 1.35 μM for certain derivatives . The mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways.

Anticancer Potential

The compound's anticancer activity has been evaluated through various assays:

  • Cell Line Studies : Compounds similar to this structure have shown moderate to high cytotoxicity against cancer cell lines, including leukemia (CCRF-CEM) and solid tumors. For instance, related compounds exhibited growth inhibition rates exceeding 40% at certain concentrations .

Antioxidant and Anti-inflammatory Effects

Several studies have highlighted the antioxidant properties of triazolo-pyridazine derivatives:

  • DPPH Scavenging Assay : Compounds have demonstrated significant free radical scavenging activity, with IC50 values indicating effective antioxidant potential. For example, one derivative showed an IC50 value of 16.97 µg/mL in DPPH assays .

Study 1: Antitubercular Activity Evaluation

A study synthesized a series of triazolo-pyridazine derivatives and tested their efficacy against Mycobacterium tuberculosis. Among these, the compound with a similar structure to this compound exhibited significant antitubercular activity with IC50 values ranging from 1.35 to 2.18 µM. These findings suggest that modifications in the side chains can enhance biological activity while maintaining low toxicity against human cells .

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, several synthesized derivatives were evaluated for their ability to scavenge free radicals. The most active compound showed a remarkable IC50 value of 16.97 µg/mL in DPPH assays, indicating strong antioxidant capabilities that could be leveraged for therapeutic applications in oxidative stress-related diseases .

Summary Table of Biological Activities

Biological ActivityIC50 / MIC ValuesReference
Antitubercular1.35 - 2.18 µM
Anticancer>40% inhibition
Antioxidant16.97 µg/mL

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step pathways, including:

  • Cyclization : Formation of the triazolopyridazine core using dehydrating agents like phosphorus oxychloride under reflux (70–90°C) .
  • Thioether linkage : Coupling of the 3-methoxyphenyl group via nucleophilic substitution, requiring solvents such as DMF or dioxane and catalysts (e.g., CuI) .
  • Piperidine incorporation : Amidation or alkylation steps with piperidine derivatives, optimized at pH 7–8 to minimize side reactions .
    Key factors : Solvent polarity, temperature control, and catalyst selection critically impact yield (reported 60–75% in optimized protocols). Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the final product .

Basic: How is the molecular structure validated, and what analytical techniques are prioritized?

Methodological Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the triazole (δ 8.2–8.5 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 423.15 [M+H]+^+) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, particularly for the triazolopyridazine core .

Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound's bioactivity?

Methodological Answer:
SAR studies highlight:

  • Triazole core : Essential for target binding; substitution at position 6 (e.g., 3-methoxyphenyl) enhances lipophilicity and membrane permeability .
  • Piperidine moiety : Modulating N-alkylation (e.g., ethanone vs. propanone) impacts pharmacokinetics, with longer chains reducing metabolic clearance .
  • Thioether linker : Replacing sulfur with oxygen decreases potency, suggesting critical hydrophobic interactions .
    Experimental design : Synthesize analogs with systematic substitutions, followed by in vitro assays (e.g., kinase inhibition) and computational docking to map binding pockets .

Advanced: How are in vitro/in vivo biological models designed to evaluate its pharmacological potential?

Methodological Answer:

  • In vitro :
    • Cell viability assays : Use cancer lines (e.g., HCT116, MCF7) with IC50_{50} determination via MTT/WST-1 protocols .
    • Target engagement : Fluorescence polarization assays for bromodomain (BRD4) or kinase inhibition, correlating with transcriptional downregulation (e.g., c-Myc) .
  • In vivo :
    • Xenograft models : Administer compound (e.g., 50 mg/kg, oral) to immunodeficient mice bearing tumors; monitor tumor volume and biomarker expression (e.g., Ki-67) .
    • PK/PD profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability, and tissue distribution via LC-MS/MS .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies (e.g., antitumor vs. antimicrobial activity) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. ELISA) .
  • Structural analogs : Compare activity of derivatives (e.g., 3-ethyl vs. 3-methyl triazolo groups) to identify critical substituents .
  • Bioinformatics : Cross-reference omics data (e.g., gene expression in treated cells) to identify off-target effects .

Advanced: What computational strategies are used to predict binding modes and optimize potency?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with BRD4 (PDB: 5U04), focusing on acetyl-lysine binding pockets .
  • MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories) to prioritize analogs with stronger hydrogen bonds .
  • QSAR models : Train on IC50_{50} data from analogs to predict bioactivity of untested derivatives, using descriptors like logP and polar surface area .

Basic: What are the stability and solubility profiles under physiological conditions?

Methodological Answer:

  • Solubility : Moderate aqueous solubility (0.1–1 mg/mL in PBS) improved via co-solvents (e.g., DMSO:PBS 1:9) or nanoformulation .
  • Stability : Degrades <10% in plasma (37°C, 24 hrs); sensitive to UV light, requiring amber vials for storage .
  • pKa : Predicted 7.2 (piperidine nitrogen), influencing ionization and membrane permeability .

Advanced: How is target selectivity assessed against related proteins (e.g., BRD4 vs. BRD2)?

Methodological Answer:

  • Selectivity panels : Screen against isoform-specific assays (e.g., BRD4 BD1 vs. BRD2 BD1) using AlphaScreen technology .
  • Crystallography : Resolve co-crystal structures to identify key residues (e.g., BRD4 Asn140 vs. BRD2 Glu139) governing binding .
  • Cellular context : Compare gene expression changes (RNA-seq) in cells treated with pan-BRD vs. selective inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.